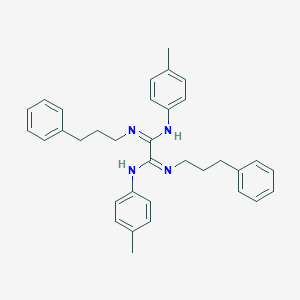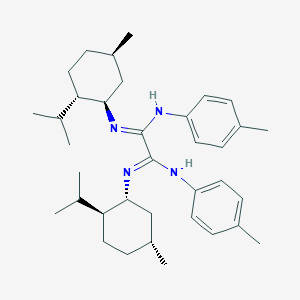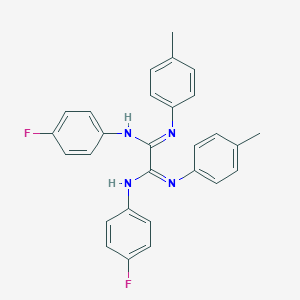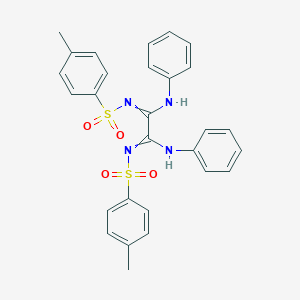
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, also known as MBThA, is a fluorescent probe that has been used in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in the field of biochemistry and physiology.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves the formation of a fluorescent adduct upon reaction with ROS or other reactive species. The fluorescent adduct emits light in the visible range upon excitation with light of a specific wavelength. The intensity of the fluorescence is directly proportional to the concentration of the reactive species, allowing for quantitative analysis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used in various cell lines and animal models without any adverse effects. The compound has been shown to be stable under physiological conditions and can be used for long-term studies.
实验室实验的优点和局限性
The advantages of using N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine as a fluorescent probe include its high sensitivity, specificity, and ease of use. The compound is readily available and can be synthesized using simple procedures. It has been used in various experimental setups, including cell culture, animal models, and clinical samples.
The limitations of using N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine include its narrow range of detection, which is limited to ROS and other reactive species. The compound may also exhibit some variability in its response to different reactive species, which can affect the accuracy of the measurements. Additionally, the compound may not be suitable for certain experimental setups, such as those involving high-throughput screening.
未来方向
For the use of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine include the development of new fluorescent probes based on its structure. These probes could be optimized for specific applications, such as the detection of other reactive species or the measurement of protein-ligand binding. Additionally, the use of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in combination with other probes and techniques could provide a more comprehensive understanding of the mechanisms underlying various biological processes. Finally, the use of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in clinical settings could provide valuable insights into the role of oxidative stress in various diseases and the development of new treatments.
合成方法
The synthesis of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves the reaction of 2-aminothiophenol with 3-methyl-2-benzothiazolinone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or acetonitrile, and the product is purified using column chromatography or recrystallization. The yield of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine is typically around 50-60%.
科学研究应用
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively used as a fluorescent probe to study various biological systems. It has been used to detect and quantify the levels of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS using N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has provided valuable insights into the mechanisms underlying oxidative stress and its role in disease development.
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has also been used to study the binding of small molecules to proteins. It has been shown to bind to the protein bovine serum albumin (BSA) with high affinity and specificity. This property of N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been exploited to study the binding of various drugs and ligands to BSA and other proteins.
属性
产品名称 |
N-(2-methoxyphenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine |
|---|---|
分子式 |
C15H14N2OS |
分子量 |
270.4 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H14N2OS/c1-17-12-8-4-6-10-14(12)19-15(17)16-11-7-3-5-9-13(11)18-2/h3-10H,1-2H3 |
InChI 键 |
BGHCZBZSYSWDOU-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=CC=C3OC |
规范 SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)

![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)

![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307145.png)